molecular formula C39H79NO B8595460 N-Octadecyl-N-[(prop-2-en-1-yl)oxy]octadecan-1-amine CAS No. 137359-61-6

N-Octadecyl-N-[(prop-2-en-1-yl)oxy]octadecan-1-amine

Cat. No.: B8595460
CAS No.: 137359-61-6
M. Wt: 578.0 g/mol
InChI Key: FBJWIRNTQZKOLG-UHFFFAOYSA-N
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Description

N-Octadecyl-N-[(prop-2-en-1-yl)oxy]octadecan-1-amine is a useful research compound. Its molecular formula is C39H79NO and its molecular weight is 578.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

137359-61-6

Molecular Formula

C39H79NO

Molecular Weight

578.0 g/mol

IUPAC Name

N-octadecyl-N-prop-2-enoxyoctadecan-1-amine

InChI

InChI=1S/C39H79NO/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40(41-39-6-3)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-39H2,1-2H3

InChI Key

FBJWIRNTQZKOLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)OCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a cooled solution of 5.0 g (9 mmol) of N-allyl-N,N-dioctadecylamine in 50 ml of methylene chloride at 0° C. under a nitrogen atmosphere is added dropwise with stirring a solution of 1.54 g (9 mmol) of 85% active m-chloroperbenzoic acid in 50 ml of methylene chloride. After the addition is complete (approximately 15 minutes), the resultant solution is allowed to warm to ambient temperature (about 22°-24° C.). The reaction is complete after about 5 hours when TLC analysis (silica gel, 19:1 v/v ethyl acetate:methanol)indicates the starting material has completely reacted. The reaction mixture is transferred to a separatory funnel and washed sequentially with three 50 ml portions of 10% aqueous sodium hydroxide solution and then with 100 ml of distilled water. The organic layer is dried over anhydrous sodium sulfate and heated under reflux at approximately 40° C. for two hours. The resultant solution is concentrated in vacuo and the residue is purified by flash chromatography (silica gel, 94:6 v/v hexane:ethyl acetate eluent) to give 3.3 g (64% yield) of the title compound as a white solid melting at 62°-65° C.
Name
N-allyl-N,N-dioctadecylamine
Quantity
5 g
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reactant
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50 mL
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1.54 g
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50 mL
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Yield
64%

Synthesis routes and methods II

Procedure details

A mixture of 42.4 g (80 mmol) of N,N-dioctadecylhydroxylamine, 13 ml (150 mmol) of allyl bromide and 17.0 g (160 mmol) of sodium carbonate in 450 ml of ethanol is heated under reflux at approximately 80° to 85° C. The reaction is considered complete after 14 hours upon complete disappearance of the N,N-dioctadecylhydroxylamine as indicated by TLC analysis (silica gel, chloroform solvent). The reaction mixture is concentrated under reduced pressure and the resultant residue is triturated with 500 ml of chloroform. The insoluble salts are removed by filtration and the filtrate concentrated. The resultant residue is purified by flash chromatography (silica gel, chloroform solvent) to give 16.6 g (36% yield) of the title compound as a white solid melting at 60°-62° C.
Quantity
42.4 g
Type
reactant
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13 mL
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reactant
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17 g
Type
reactant
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Quantity
450 mL
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solvent
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Yield
36%

Synthesis routes and methods III

Procedure details

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